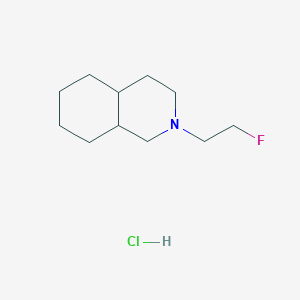
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one is a fluorinated organic compound that features a pyrrolidin-2-one core with a trifluoropropylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with trifluoropropylsulfanyl reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidin-2-one core or the trifluoropropylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical research areas.
Biology: Its unique chemical properties make it a potential candidate for studying biological interactions and pathways.
Medicine: The compound’s fluorinated nature may enhance the pharmacokinetic properties of drug candidates, making it useful in medicinal chemistry for developing new therapeutics.
Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoropropylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially modulating biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A core structure similar to 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one but without the trifluoropropylsulfanyl group.
3-Iodopyrroles: Compounds with an iodine substituent instead of the trifluoropropylsulfanyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropylsulfanyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NOS/c8-7(9,10)2-4-13-5-1-3-11-6(5)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQPAWAVTWZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Fluoro-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419946.png)
![1-[(4-Methoxypyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419952.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7419956.png)
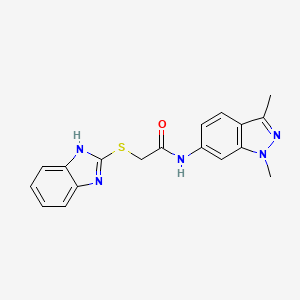
![3-[3-[6-(2-chlorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7419973.png)
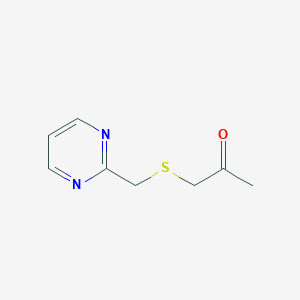
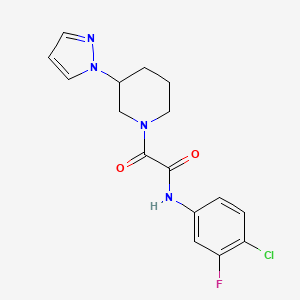
![(2S)-1-[2-fluoro-5-(trifluoromethyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B7419997.png)
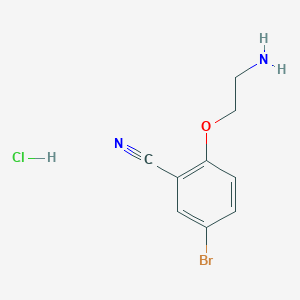
![N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B7420011.png)
![2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B7420020.png)
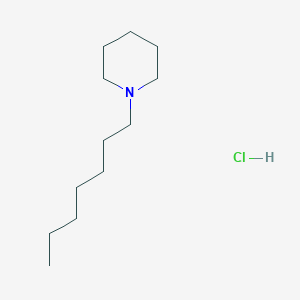
![8-(2-Fluoroethyl)-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7420034.png)
